molecular formula C19H25NS B14950652 N-benzyltricyclo[4.3.1.1~3,8~]undecane-1-carbothioamide

N-benzyltricyclo[4.3.1.1~3,8~]undecane-1-carbothioamide

Cat. No.: B14950652
M. Wt: 299.5 g/mol
InChI Key: TWTBHRYZCVVVNY-UHFFFAOYSA-N
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Description

N-Benzyltricyclo[4.3.1.1³,⁸]undecane-1-carbothioamide is a tricyclic compound featuring a rigid homoadamantane skeleton (tricyclo[4.3.1.1³,⁸]undecane) substituted with a benzyl group and a thioamide (-C(S)NH-) moiety.

Properties

Molecular Formula

C19H25NS

Molecular Weight

299.5 g/mol

IUPAC Name

N-benzyltricyclo[4.3.1.13,8]undecane-1-carbothioamide

InChI

InChI=1S/C19H25NS/c21-18(20-13-14-4-2-1-3-5-14)19-10-15-6-7-16(11-19)9-17(8-15)12-19/h1-5,15-17H,6-13H2,(H,20,21)

InChI Key

TWTBHRYZCVVVNY-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC3CC1CC(C2)(C3)C(=S)NCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-BENZYLTRICYCLO[4.3.1.1~3,8~]UNDECANE-1-CARBOTHIOAMIDE typically involves multiple steps, starting with the formation of the tricyclic core structure. This is followed by the introduction of the benzyl group and the carbothioamide functionality. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature .

Industrial Production Methods

Industrial production of N1-BENZYLTRICYCLO[4.3.1.1~3,8~]UNDECANE-1-CARBOTHIOAMIDE may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis .

Chemical Reactions Analysis

Types of Reactions

N~1~-BENZYLTRICYCLO[4.3.1.1~3,8~]UNDECANE-1-CARBOTHIOAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

N~1~-BENZYLTRICYCLO[4.3.1.1~3,8~]UNDECANE-1-CARBOTHIOAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-BENZYLTRICYCLO[4.3.1.1~3,8~]UNDECANE-1-CARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. Detailed studies on its mechanism of action are ongoing, and more information can be found in specialized scientific literature .

Comparison with Similar Compounds

Key Structural and Molecular Features

The table below compares N-benzyltricyclo[4.3.1.1³,⁸]undecane-1-carbothioamide with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups CAS Number Key Structural Differences
N-Benzyltricyclo[...]undecane-1-carbothioamide C₁₉H₂₅NS ~299.4 Thioamide (-C(S)NH-), Benzyl Not provided Thioamide group replaces carboxamide
N-Benzyltricyclo[...]undecane-1-carboxamide C₁₉H₂₅NO 283.41 Carboxamide (-C(O)NH-), Benzyl 313661-66-4 Oxygen in amide vs. sulfur in thioamide
Tricyclo[...]undecane-1-carboxylic acid C₁₂H₁₈O₂ 194.27 Carboxylic acid (-COOH) 31061-65-1 Lacks benzyl and amide groups
Homoadamantane (tricyclo[...]undecane) C₁₁H₁₈ 150.26 Unsubstituted tricyclic framework 281-46-9 No functional substituents
4-Oxatricyclo[...]undecan-5-one C₁₀H₁₄O₂ 166.22 Ketone, ether oxygen in ring 21898-84-0 Oxygen atom integrated into tricyclic core
1-Benzyl-3,6-diazatricyclo[...]undecan-9-one C₁₆H₂₀N₂O 256.34 Two nitrogen atoms in ring, ketone 351332-35-9 Diazasubstitution alters electronic profile

Functional Group Impact

  • Thioamide vs. Thioamides are generally more resistant to enzymatic hydrolysis than carboxamides .
  • Benzyl Substitution : The benzyl group enhances steric bulk, which may influence binding affinity in biological systems or chromatographic retention .
  • Tricyclic Modifications :
    • The unsubstituted homoadamantane (C₁₁H₁₈) serves as the base scaffold, with rigidity contributing to thermal stability .
    • 4-Oxatricyclo[...]undecan-5-one introduces an ether and ketone, increasing polarity but reducing steric hindrance compared to benzyl-substituted analogs .
    • Diazasubstitution (C₁₆H₂₀N₂O) introduces hydrogen-bonding sites, which could enhance interactions in catalytic or receptor-binding contexts .

Research Findings and Limitations

Chromatographic and Physical Properties

  • Homoadamantane (C₁₁H₁₈) exhibits a Kovats Retention Index (RI) of 850–860 on nonpolar columns at 150°C, reflecting its hydrophobic nature .
  • No direct data exists for the carbothioamide, but its carboxamide analog (C₁₉H₂₅NO) likely has higher RI due to increased molecular weight and benzyl group hydrophobicity.

Stereochemical Considerations

Stereochemistry could critically influence biological activity or crystallization behavior.

Limitations of Available Data

The provided evidence lacks experimental data on:

  • Solubility, melting points, or synthetic yields.
  • Biological activity (e.g., enzyme inhibition, toxicity).
  • Spectroscopic characterization (NMR, IR) for the carbothioamide.

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